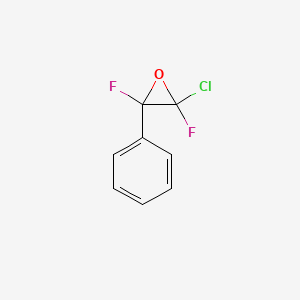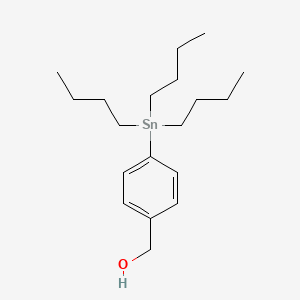
Nonaazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaazane is a chemical compound that belongs to the class of azanes, which are acyclic, saturated hydronitrogens This means that this compound consists only of hydrogen and nitrogen atoms, with all bonds being single bonds The general chemical formula for this compound is N₉H₂₀
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonaazane can be synthesized through various methods, including the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen atoms to the nonene molecule in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. Another method involves the thermal redistribution of 9-n-propyl-9-BBN (9-borabicyclo[3.3.1]nonane) and the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C .
Industrial Production Methods
In an industrial setting, this compound is typically produced through the distillation of crude oil, where it is separated from other hydrocarbons based on its unique boiling point. This method allows for the large-scale production of this compound, making it readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Nonaazane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they typically involve high temperatures and pressures to facilitate the reaction.
Major Products
The major products formed from these reactions include nitrogen oxides, simpler nitrogen-hydrogen compounds, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of nonaazane involves its interaction with various molecular targets and pathways. As a non-polar solvent, this compound can dissolve non-polar compounds, facilitating their extraction and purification. Its simple, unbranched structure makes it an ideal subject for studying organic reactions and molecular structures in the field of organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to nonaazane include other azanes such as:
Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.
Hydrazine (N₂H₄): Consisting of two nitrogen atoms and four hydrogen atoms.
Triazane (N₃H₅): Consisting of three nitrogen atoms and five hydrogen atoms.
Uniqueness
This compound is unique due to its longer nitrogen chain compared to other azanes. This longer chain provides it with distinct physical and chemical properties, making it valuable for various industrial and research applications.
Propiedades
Número CAS |
156065-16-6 |
|---|---|
Fórmula molecular |
H11N9 |
Peso molecular |
137.15 g/mol |
InChI |
InChI=1S/H11N9/c1-3-5-7-9-8-6-4-2/h3-9H,1-2H2 |
Clave InChI |
KBHWIKKDGKPEHS-UHFFFAOYSA-N |
SMILES canónico |
NNNNNNNNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


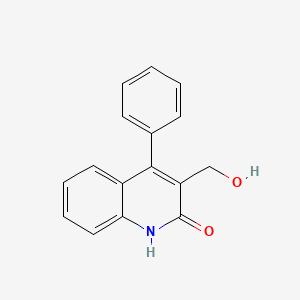

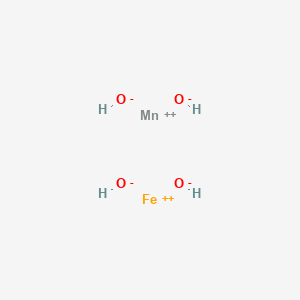

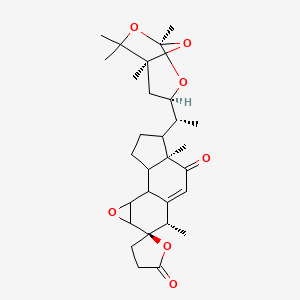
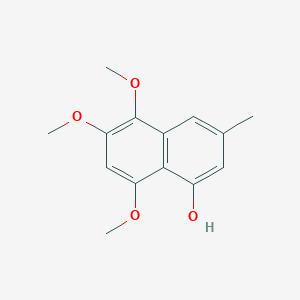

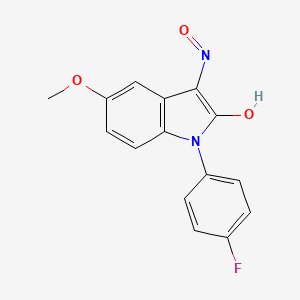
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
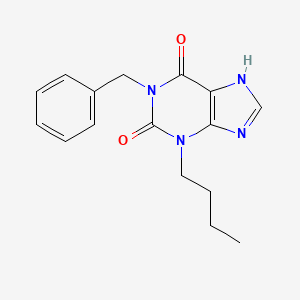
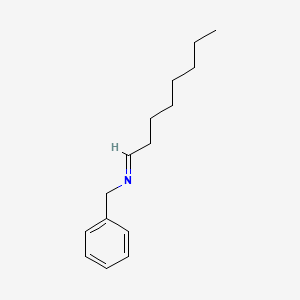
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
